molecular formula C21H19N3O4 B5916648 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate

Cat. No. B5916648
M. Wt: 377.4 g/mol
InChI Key: VUKXBMBHHHCPNV-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate, commonly known as MAPF, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine, biotechnology, and materials science.

Mechanism of Action

The mechanism of action of MAPF is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MAPF has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its antifungal and antibacterial activity. In vivo studies have shown that MAPF may have a protective effect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of MAPF is its potential as a building block for the synthesis of novel materials with potential applications in various areas of scientific research. However, one of the limitations of MAPF is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the study of MAPF. One area of interest is the development of more efficient synthesis methods for MAPF and its derivatives. Another area of interest is the study of MAPF's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of MAPF as a building block for the synthesis of novel materials with potential applications in various areas of scientific research, such as nanotechnology, is an area of ongoing research.

Synthesis Methods

MAPF can be synthesized using a multi-step process involving the reaction of 4-nitrophenylhydrazine with 4-methylbenzoyl chloride to form 4-methylphenylhydrazine. The resulting compound is then reacted with acetyl chloride to form 2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl chloride, which is further reacted with 4-(2-furoyl)phenylboronic acid to form MAPF.

Scientific Research Applications

MAPF has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, MAPF has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. In biotechnology, MAPF has been used as a building block for the synthesis of novel materials with potential applications in the field of nanotechnology.

properties

IUPAC Name

[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-15-4-8-17(9-5-15)22-14-20(25)24-23-13-16-6-10-18(11-7-16)28-21(26)19-3-2-12-27-19/h2-13,22H,14H2,1H3,(H,24,25)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKXBMBHHHCPNV-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

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